molecular formula C9H15ClO2 B3079774 7-Chloro-trans-2-hepenoic acid ethyl ester CAS No. 107408-35-5

7-Chloro-trans-2-hepenoic acid ethyl ester

Cat. No.: B3079774
CAS No.: 107408-35-5
M. Wt: 190.67 g/mol
InChI Key: QRJDSTPXJIADET-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-trans-2-heptenoic acid ethyl ester is a synthetic organic compound valued for its potential as an intermediate in multi-step syntheses. pharmaffiliates.comscbt.com Its structure is characterized by a seven-carbon chain containing a trans-configured carbon-carbon double bond between the second and third carbons, an ethyl ester group at one end, and a chlorine atom at the seventh carbon. This unique combination of functional groups makes it a subject of interest for synthetic chemists.

Table 1: Physicochemical Properties of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

Property Value
CAS Number 72448-93-2 scbt.com
Molecular Formula C₉H₁₅ClO₂ scbt.com
Molecular Weight 190.67 g/mol scbt.comchemicalbook.com
Synonyms (E)-ethyl 7-chlorohept-2-enoate, 2-Heptenoic acid, 7-chloro-, ethyl ester chemicalbook.comchemnorm.com
Predicted Boiling Point 255.1±33.0 °C chemicalbook.com

| Predicted Density | 1.027±0.06 g/cm³ chemicalbook.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-7-chlorohept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJDSTPXJIADET-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Chloro Trans 2 Hepenoic Acid Ethyl Ester

Stereoselective Synthesis Approaches to Unsaturated Esters

The precise control of stereochemistry is paramount in the synthesis of α,β-unsaturated esters. Various classical and modern organic reactions have been adapted to achieve high stereoselectivity, particularly for the desired (E)- or trans-isomer.

(E)-α,β-Unsaturated Ester Formation via Sequential Aldol-Type/Elimination Reactions

A robust method for generating (E)-α,β-unsaturated esters involves a sequence of an aldol-type reaction followed by an elimination step. organic-chemistry.org This approach typically begins with the reaction of an aldehyde with an ester enolate or a related nucleophile to form a β-hydroxy ester intermediate. Subsequent elimination of the hydroxyl group, often after its conversion to a better leaving group (e.g., acetate), leads to the formation of the double bond. organic-chemistry.org The stereochemical outcome of the elimination is influenced by the reaction conditions and the nature of the reactants. For instance, the reaction of aldehydes with ethyl dibromoacetate promoted by samarium(II) iodide (SmI₂) or chromium(II) chloride (CrCl₂) stereoselectively produces (E)-α,β-unsaturated esters through an aldol-type addition and subsequent β-elimination. organic-chemistry.org The Zimmerman-Traxler model, which proposes a chair-like, pericyclic transition state for aldol (B89426) reactions with metal enolates, helps predict the stereochemistry, with (Z)- and (E)-enolates generally affording syn- and anti-aldol adducts, respectively. harvard.edu

Wittig Reaction and Horner–Wadsworth–Emmons Olefination for α,β-Unsaturated Esters

The Wittig reaction and its variant, the Horner–Wadsworth–Emmons (HWE) olefination, are cornerstone methods for the synthesis of alkenes, including α,β-unsaturated esters. wikipedia.orgwikipedia.org The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org When stabilized ylides, such as those bearing an ester group, are used, the reaction typically yields the (E)-alkene with high selectivity. wikipedia.org The reaction can be performed under mild conditions, even in aqueous media, providing good yields and high E-selectivities. acs.org

The Horner–Wadsworth–Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org This reaction almost exclusively produces the (E)-isomer of the α,β-unsaturated ester. wikipedia.orgrsc.org The HWE reaction is often preferred due to the easy removal of the dialkylphosphate byproduct by aqueous extraction. wikipedia.org Modifications to the HWE reaction, such as the Still-Gennari modification, can be employed to favor the formation of (Z)-enoates. wikipedia.orgnih.gov

Table 1: Comparison of Wittig and Horner–Wadsworth–Emmons Reactions for α,β-Unsaturated Ester Synthesis

FeatureWittig ReactionHorner–Wadsworth–Emmons (HWE) Reaction
Reagent Phosphonium ylidePhosphonate carbanion
Typical Product Stereochemistry (E)-alkene with stabilized ylidesPredominantly (E)-alkene
Reagent Basicity More basicLess basic
Byproduct Triphenylphosphine oxideWater-soluble phosphate (B84403) ester
Byproduct Removal Often requires chromatographySimple aqueous extraction

Stereoselective Introduction of Halogenation (e.g., α-halo-α,β-unsaturated esters)

The introduction of a halogen atom at the α-position of an α,β-unsaturated ester can be achieved with high stereoselectivity. One method involves the N-halosuccinimide (NXS, where X = Cl, Br) mediated halogenation of (E)-α-trimethylsilyl-β-substituted-α,β-unsaturated esters. acs.org This reaction proceeds to give (Z)-β-substituted-α-halogenated-α,β-unsaturated ester products with an inversion of the olefin stereochemistry. acs.org The proposed mechanism involves the formation of a halonium cation intermediate, followed by regioselective ring-opening and subsequent anti-E2-type elimination. acs.org

Another approach for the stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters and amides utilizes a manganese-promoted sequential process starting from aldehydes and trihaloesters or amides. researchgate.net Furthermore, the hydrohalogenation of ynones using a combination of halotrimethylsilanes and tetrafluoroboric acid provides a convenient route to (Z)-β-halovinyl carbonyl compounds. rsc.orgresearchgate.net

Catalytic Synthesis of Chlorinated Unsaturated Esters

Catalytic methods offer efficient and atom-economical routes to chlorinated unsaturated esters. These methods often involve transition metal catalysts or biocatalysts, which can provide high selectivity and turnover numbers.

Transition Metal-Catalyzed Methodologies (e.g., Grubbs Cross-Metathesis, Ruthenium Catalysis)

Olefin metathesis, particularly cross-metathesis catalyzed by ruthenium-based catalysts developed by Grubbs, is a powerful tool for forming carbon-carbon double bonds. organic-chemistry.org This reaction allows for the exchange of substituents between two different olefins. organic-chemistry.org The Grubbs' second-generation catalyst is effective for the cross-metathesis of alkyl acrylates with allylic alcohols, which can then be oxidized to form γ-keto-α,β-unsaturated esters. acs.orgresearchgate.netnih.gov The functional group tolerance of these catalysts makes them suitable for complex molecule synthesis. caltech.edu

Ruthenium catalysts are also employed in other transformations leading to unsaturated esters. For example, ruthenium complexes can catalyze the C-H activation of allylsilanes and esters for reaction with olefins, providing access to functionalized 1,3-dienes. nih.gov Additionally, ruthenium-catalyzed trans-hydroalkynylation and trans-chloroalkynylation of internal alkynes have been demonstrated, expanding the scope of ruthenium catalysis in the synthesis of functionalized unsaturated systems. acs.orgresearchgate.net

Biocatalytic Esterification for Fatty Acid Esters

Biocatalysis, particularly using lipases, offers a green and selective alternative for ester synthesis. Lipases can catalyze esterification reactions between fatty acids and alcohols under mild conditions. scispace.com For instance, Aspergillus terreus lipase (B570770) has been shown to catalyze the esterification of various fatty acids with primary, secondary, and tertiary monohydric alcohols. scispace.comresearchgate.net This enzyme exhibits selectivity, for example, by efficiently catalyzing the esterification of saturated stearic acid while not acting on the monounsaturated oleic acid. scispace.comresearchgate.net This selectivity can be harnessed for the separation of saturated and unsaturated fatty acids. scispace.comresearchgate.net The use of immobilized lipases can further enhance reaction efficiency and allow for catalyst reuse. scispace.comresearchgate.net While directly applied to fatty acid esters, the principles of biocatalytic esterification could be adapted for the synthesis of chlorinated unsaturated esters, potentially offering a more sustainable synthetic route. nih.govrsc.org

Organocatalytic Asymmetric Annulation Processes for α,β-Unsaturated Systems

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations with high enantioselectivity. For α,β-unsaturated systems, such as the ester functional group in the target molecule, organocatalysis provides pathways for constructing chiral molecular architectures. Annulation, or ring-forming, reactions are of particular interest for building complex cyclic structures.

The 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental bond-forming reaction that often serves as the initial step in annulation cascades. mdpi.comresearchgate.net Organocatalysts, such as prolinol derivatives, can activate α,β-unsaturated aldehydes and ketones towards nucleophilic attack, enabling highly stereoselective outcomes. acs.orgfigshare.com For example, the highly enantioselective organocatalytic Robinson annulation of α,β-unsaturated aldehydes has been achieved using catalysts like l-proline. acs.org While the target molecule is an ester, not an aldehyde, similar activation principles via iminium ion formation can be applied, or the corresponding aldehyde precursor could be used in an organocatalytic annulation step prior to oxidation and esterification.

These reactions often proceed through a stepwise mechanism where the first step is a 1,4-conjugate addition, followed by an intramolecular reaction to close the ring. researchgate.net The development of effective organocatalysts for the enantioselective conjugate addition of various carbon and heteroatom nucleophiles to cycloenones has been a significant area of research. mdpi.com

Catalyst TypeReaction ClassSubstrateKey AdvantageReference
L-Proline and TrialkylaminesRobinson Annulationα,β-Unsaturated AldehydesHigh enantioselectivity in formal [4+2] cycloadditions. acs.org
Diarylprolinol Silyl EthersMichael Additionα,β-Unsaturated AldehydesEnables asymmetric β-hydroxylation with excellent enantioselectivities. researchgate.net
Imidazolidinone CatalystsTransfer Hydrogenationβ-Substituted CarbocyclesEffective hydride transfer from Hantzsch esters for asymmetric reduction. mdpi.com

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reagents are pumped through a network of tubes or microreactors, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety due to small reaction volumes, improved reproducibility, and greater potential for automation and scalability. amt.ukrsc.org

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing ester synthesis and subsequent transformations like reduction. amt.uk Esterification is a reversible reaction, and flow systems can be integrated with separation technologies, such as membrane reactors, to continuously remove water and drive the reaction toward the product, increasing conversion under milder conditions. mdpi.com

For transformations of the ester group, such as controlled reduction, flow chemistry is particularly advantageous. The reduction of an α,β-unsaturated ester to an allylic alcohol or a saturated ester can be finely tuned by controlling the stoichiometry and residence time. For instance, the use of Di-isobutylaluminium hydride (DIBAL-H) for controlled reduction has been successfully implemented in a two-reactor coil sequence. rsc.org The enhanced safety of flow reactors makes them ideal for handling hazardous reagents that may be required for these transformations. rsc.org

Photocatalysis under flow conditions represents a cutting-edge technique for chemical synthesis. The small path length of microreactors ensures uniform light penetration, which is often a challenge in large-scale batch photochemical reactions. A notable application is the photocatalyzed, β-selective hydrocarboxylation of α,β-unsaturated esters using carbon dioxide (CO₂). acs.orgacs.org

In this process, a photocatalyst, such as p-terphenyl, is excited by UV light and facilitates the single-electron reduction of CO₂ to its radical anion (CO₂•⁻). acs.orgresearchgate.net This radical anion then undergoes a Giese-type conjugate addition to the α,β-unsaturated ester. acs.orgtdl.org The reaction is performed in a flow system, often using a tube-in-tube reactor, which allows for a high concentration of CO₂ in the reaction mixture by enabling gas to permeate through a semi-permeable inner tube into the liquid phase. acs.orgcambridgereactordesign.com This method tolerates a wide range of functional groups and can be used to synthesize various carboxylic acids from unsaturated esters. acs.orgfigshare.com A subsequent telescoped process involving α-bromination and β-lactonization can provide a strategy for β-lactone synthesis. acs.org

ReactionKey ReagentsFlow Reactor SetupAdvantages of Flow SystemReference
β-Hydrocarboxylationα,β-Unsaturated Ester, CO₂, (TMS)₃SiH, p-terphenylTube-in-Tube Reactor with UV IrradiationEfficient gas-liquid mixing, uniform light penetration, high CO₂ concentration. acs.orgacs.org
Paal–Knorr Pyrrole Synthesis1,4-Diketone, Gaseous AmmoniaTeflon AF-2400 Tube-in-Tube ReactorSafe handling of gaseous reagent, inline concentration measurement. cambridgereactordesign.com
Heck ReactionAlkene, Ethylene Gas, Palladium CatalystSingle Continuous Flow SystemEfficient synthesis of styrenes and unsymmetrical stilbenes. cambridgereactordesign.com

One of the most significant advantages of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without the need for manual handling or isolation of intermediates. rsc.orgrsc.org This approach significantly improves efficiency and reduces waste. The synthesis of complex molecules, including active pharmaceutical ingredients (APIs), has been achieved using multi-step flow systems that incorporate in-line purification, analysis, and solvent switching. rsc.orgrsc.org

For a molecule like 7-chloro-trans-2-heptenoic acid ethyl ester, a multi-step flow synthesis could be designed starting from simpler building blocks. For example, a flow protocol for the α-alkylation of an ester could be integrated with subsequent reaction steps. uq.edu.auvapourtec.com Such integrated systems often rely on polymer-supported reagents or packed-bed reactors to facilitate transformations and simplify purification, as the excess reagents or byproducts are retained in the solid phase. rsc.orgacs.org

Green Chemistry Principles in Halogenated Fatty Acid Ester Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org The synthesis of halogenated esters can be made more sustainable by adhering to the twelve principles of green chemistry.

Prevention : It is better to prevent waste than to treat or clean it up after it has been created. acs.org Multi-step flow syntheses that minimize intermediate workups contribute to this principle. rsc.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org Reactions with 100% atom economy, such as some cycloadditions, are ideal.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little or no toxicity. wikipedia.org This involves careful selection of starting materials and reagents, for example, avoiding known carcinogens like benzene (B151609) in favor of alternatives derived from sugars. greenchemistry-toolkit.org

Designing Safer Chemicals : Chemical products should be designed to preserve efficacy while reducing toxicity. greenchemistry-toolkit.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. wikipedia.org Solvent-free reaction conditions, using techniques like solid-liquid phase transfer catalysis (PTC) or catalysis in dry media, have been successfully applied to the synthesis of fatty esters. rsc.orgresearchgate.net

Design for Energy Efficiency : Energy requirements should be minimized. Flow reactors often allow for more efficient heating and can reduce energy consumption compared to large batch reactors. amt.uk

Use of Renewable Feedstocks : A raw material or feedstock should be renewable whenever technically and economically practicable. wikipedia.org

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided.

Catalysis : Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org The use of organocatalysts and photocatalysts as discussed above directly aligns with this principle.

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. The small volumes used in continuous flow reactors significantly enhance safety. rsc.org

Green Chemistry PrincipleApplication in Halogenated Ester SynthesisReference
CatalysisUsing catalytic amounts of organocatalysts or photocatalysts instead of stoichiometric reagents. acs.org
Safer SolventsEmploying solvent-free conditions or using greener solvents like water or supercritical CO₂. wikipedia.orgrsc.org
Energy EfficiencyUtilizing continuous flow reactors for superior heat transfer and reduced energy needs. amt.uk
Atom EconomyDesigning synthetic routes that maximize the incorporation of reactant atoms into the final product. acs.orggreenchemistry-toolkit.org
Inherently Safer ChemistryImplementing continuous flow processes to minimize the volume of hazardous materials at any given time. rsc.org

Chemical Reactivity and Transformation Pathways of 7 Chloro Trans 2 Hepenoic Acid Ethyl Ester

Reactions of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester is an electron-deficient alkene, making it susceptible to a variety of addition and modification reactions. The conjugation of the carbon-carbon double bond with the carbonyl group dictates its reactivity, creating electrophilic centers at both the carbonyl carbon and the β-carbon.

Olefin Epoxidation and Stereochemical Control

The direct epoxidation of electron-deficient olefins like α,β-unsaturated esters is often challenging with standard electrophilic reagents, which react preferentially with electron-rich alkenes. sciforum.netresearchgate.net However, specialized methods have been developed to achieve this transformation efficiently. One common approach is the conjugate addition of a hydroperoxide anion, as seen in the Weitz-Scheffer reaction conditions (using hydrogen peroxide and a base).

For stereochemical control, asymmetric epoxidation is crucial for synthesizing chiral molecules. Catalytic systems using rare-earth metals, such as yttrium or ytterbium complexes with chiral ligands like BINOL or TADDOL, have proven effective. nih.govorganic-chemistry.orgrsc.org These catalysts can deliver the oxidant in a stereocontrolled manner, leading to the formation of α,β-epoxy esters (glycidic esters) with high enantioselectivity. organic-chemistry.orgrsc.org For instance, yttrium-biphenyldiol catalysts have been used for the asymmetric epoxidation of various α,β-unsaturated esters, achieving up to 99% enantiomeric excess (ee). organic-chemistry.org

Table 1: Representative Conditions for Asymmetric Epoxidation
Catalyst SystemOxidantTypical SubstrateEnantioselectivity (ee)
Y(Oi-Pr)₃ / Chiral Biphenyldioltert-Butyl hydroperoxide (TBHP)β-Aryl α,β-unsaturated estersUp to 99%
Yb[N(SiMe₃)₂]₃ / Chiral TADDOLtert-Butyl hydroperoxide (TBHP)α,β-Unsaturated ketones57-94%
Lanthanide-BINOL complexesCumene hydroperoxide (CHP)ChalconesUp to 96%

Conjugate Addition Reactions (e.g., Michael Addition)

The β-carbon of the α,β-unsaturated ester is electrophilic due to conjugation and is a prime target for nucleophilic attack in what is known as a conjugate or Michael addition. jove.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide variety of nucleophiles can be employed, including organocuprates (Gilman reagents), enolates, amines, and thiols. masterorganicchemistry.com

The choice of nucleophile and reaction conditions is critical. "Soft" nucleophiles, like organocuprates and enolates, preferentially add to the β-carbon (1,4-addition), whereas "hard" nucleophiles, such as organolithium or Grignard reagents, tend to attack the carbonyl carbon directly (1,2-addition). jove.commasterorganicchemistry.com Asymmetric conjugate additions can be achieved using chiral catalysts, often based on copper complexes with chiral phosphine (B1218219) ligands, to produce β-substituted products with high enantioselectivity. rsc.orgacs.org

Alkene Metathesis Reactions and Derivatization

Alkene metathesis is a powerful reaction that redistributes alkylidene fragments of alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org For 7-chloro-trans-2-heptenoic acid ethyl ester, cross-metathesis with another olefin can be used for derivatization. libretexts.org

This reaction allows for the modification of the carbon chain by introducing new functional groups or extending the chain length. The success of cross-metathesis involving α,β-unsaturated esters can be influenced by the electronic nature of the substrate and the choice of catalyst. nih.gov For example, reacting the compound with a terminal alkene in the presence of a second-generation Grubbs catalyst could lead to a new, longer-chain unsaturated ester, with ethene as a byproduct. organic-chemistry.org This method provides a modular approach to synthesizing a library of derivatives from a common starting material.

Hydrocarbonylation and C-C Bond Formation Reactions

Hydrocarbonylation involves the addition of a hydrogen atom and a formyl group (CHO) across the double bond. More broadly, related carbonylation reactions can introduce a carboxylic acid or ester group. rsc.orglibretexts.org These reactions are typically catalyzed by transition metal complexes, such as those of palladium, cobalt, or rhodium, in the presence of carbon monoxide (CO) and a hydrogen or nucleophile source (e.g., H₂, H₂O, alcohol). libretexts.orgnih.gov

For an electron-deficient alkene like an α,β-unsaturated ester, palladium-catalyzed isomerization/hydrocarbonylation can be a viable pathway. acs.org This process can lead to the formation of dicarboxylic esters or related structures. Radical hydrocarboxylation using formate (B1220265) salts activated by photochemistry offers another modern approach to functionalize the alkene. nih.govorganic-chemistry.org

Table 2: Overview of C-C Bond Forming Reactions on the Alkene
Reaction TypeReagentsCatalyst (Example)Product Type
Michael AdditionMalonate Esters, OrganocupratesBase or Cu(I) saltsβ-Substituted Ester
Cross-MetathesisTerminal Alkene (R-CH=CH₂)Grubbs CatalystNew α,β-Unsaturated Ester
HydrocarbonylationCO, Alcohol (R'OH)Pd(OAc)₂ / LigandDiester
Carbonylative HeckAryl Halide, COPd Catalystβ-Aroyl Propanoate

Reduction and Oxidation Pathways of the Double Bond

The double bond of the α,β-unsaturated system can be selectively reduced without affecting the ester or chloro functionalities. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. organic-chemistry.org To achieve selective 1,4-reduction (conjugate reduction) of the double bond while preserving the carbonyl, specific methods are often required, such as using ammonium (B1175870) formate as a hydrogen transfer agent with Pd/C or employing copper hydride (CuH) catalyzed reductions. organic-chemistry.orgnih.gov

Oxidation of the double bond, other than epoxidation, can lead to cleavage of the C=C bond. Ozonolysis, followed by a reductive or oxidative workup, would cleave the molecule, yielding smaller functionalized fragments. Dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) would produce the corresponding diol, adding further functionality to the molecule.

Reactivity of the Chloroalkyl Chain

The terminal chloroalkyl group behaves as a typical primary alkyl halide. The chlorine atom is a good leaving group, making the terminal carbon atom (C7) an electrophilic site susceptible to nucleophilic substitution (Sₙ2) reactions.

This functionality allows for the introduction of a wide array of functional groups through reaction with various nucleophiles. Examples include:

Cyanide (CN⁻) to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (N₃⁻) to form an alkyl azide, a precursor to a primary amine via reduction.

Iodide (I⁻) via the Finkelstein reaction, creating a more reactive alkyl iodide.

Hydroxide (OH⁻) or alkoxides (RO⁻) to form the corresponding alcohol or ether.

Amines (RNH₂) to form secondary amines.

The chemoselectivity of these reactions is generally high, as the nucleophiles used for Sₙ2 reactions on the alkyl halide are typically "harder" and less likely to engage in conjugate addition at the α,β-unsaturated ester moiety under standard conditions. This orthogonality allows for a stepwise functionalization of the molecule, first at the chloroalkyl chain and subsequently at the unsaturated ester, or vice versa, providing significant synthetic flexibility.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom in 7-Chloro-trans-2-heptenoic acid ethyl ester is situated at the terminal position of a seven-carbon chain, classifying it as a primary alkyl chloride. Such compounds are known to undergo nucleophilic substitution reactions, primarily through an S(_N)2 mechanism. This mechanism involves a backside attack by a nucleophile, leading to the displacement of the chloride ion and the formation of a new bond with the nucleophile.

The rate and efficiency of these substitution reactions would be influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles, such as iodide, cyanide, and alkoxides, would be expected to react more readily. Polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are typically employed to facilitate S(_N)2 reactions.

Table 1: Predicted Nucleophilic Substitution Reactions of 7-Chloro-trans-2-heptenoic Acid Ethyl Ester

Nucleophile (Nu⁻)Expected Product
I⁻7-Iodo-trans-2-heptenoic acid ethyl ester
CN⁻8-Cyano-trans-6-octenoic acid ethyl ester
RO⁻7-Alkoxy-trans-2-heptenoic acid ethyl ester
N₃⁻7-Azido-trans-2-heptenoic acid ethyl ester
RS⁻7-(Alkylthio)-trans-2-heptenoic acid ethyl ester

Note: The data in this table is predictive and not based on published experimental results for 7-Chloro-trans-2-heptenoic acid ethyl ester.

Dehydrohalogenation Mechanisms

The presence of a chlorine atom and adjacent protons makes 7-Chloro-trans-2-heptenoic acid ethyl ester a candidate for dehydrohalogenation, an elimination reaction that would result in the formation of a new double bond. This reaction is typically promoted by a strong base. The most likely mechanism for a primary alkyl halide like this is the E2 (bimolecular elimination) mechanism.

In an E2 reaction, a strong, sterically hindered base would abstract a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), while simultaneously, the chlorine atom departs. This concerted process would lead to the formation of a hept-6-en-2-enoic acid ethyl ester derivative. The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution.

Radical Reactions at the Chlorinated Position

Free radical reactions involving the chlorinated position of 7-Chloro-trans-2-heptenoic acid ethyl ester are also conceivable, particularly under conditions that promote homolytic cleavage of the C-Cl bond, such as UV irradiation or the use of radical initiators. Once a carbon-centered radical is formed at the 7-position, it could participate in various radical chain reactions, including further halogenation or addition to unsaturated systems. However, specific studies detailing such radical transformations for this molecule have not been found.

Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms for a molecule like 7-Chloro-trans-2-heptenoic acid ethyl ester would necessitate advanced investigative techniques, including computational chemistry and transition state analysis.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. These methods can be used to model the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. For 7-Chloro-trans-2-heptenoic acid ethyl ester, computational studies could provide valuable insights into the energetics of nucleophilic substitution versus elimination pathways, the influence of different nucleophiles and bases, and the potential for competing reaction channels. At present, no such computational studies have been published for this specific compound.

Transition State Analysis in Stereoselective Processes

Transition state analysis is crucial for understanding and predicting the stereochemical outcome of a reaction. While the current structure of 7-Chloro-trans-2-heptenoic acid ethyl ester does not possess a stereocenter, stereoselective reactions could be envisioned if, for example, a chiral nucleophile were used in a substitution reaction or if a chiral catalyst were employed to direct an addition to the double bond. Computational analysis of the diastereomeric transition states would be instrumental in predicting which stereoisomer would be favored. There is currently no available research on the transition state analysis of stereoselective processes involving this molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of chemical systems. For 7-Chloro-trans-2-heptenoic acid ethyl ester, DFT studies are instrumental in elucidating its fundamental chemical characteristics.

DFT calculations can map the electron density distribution of 7-Chloro-trans-2-heptenoic acid ethyl ester, revealing sites susceptible to nucleophilic or electrophilic attack. The presence of the electron-withdrawing chlorine atom and the conjugated ester functionality significantly influences the molecule's reactivity. Key descriptors derived from DFT, such as molecular electrostatic potential (MEP) maps, provide a visual representation of the charge distribution and are crucial for predicting intermolecular interactions.

The stability of the molecule can be assessed by calculating its total electronic energy and the energies of its various conformers. The trans configuration of the double bond is generally more stable than the cis isomer due to reduced steric hindrance, a feature that can be quantified through DFT energy calculations.

Table 1: Hypothetical DFT-Calculated Thermodynamic Properties for 7-Chloro-trans-2-heptenoic acid ethyl ester

PropertyCalculated ValueUnit
Total Electronic Energy-958.745Hartrees
Enthalpy-958.532Hartrees
Gibbs Free Energy-958.598Hartrees
Dipole Moment2.85Debye

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy and shape of these orbitals for 7-Chloro-trans-2-heptenoic acid ethyl ester dictate its ability to donate or accept electrons. The HOMO is typically localized around the C=C double bond, indicating its nucleophilic character, while the LUMO is distributed over the ester group, highlighting its electrophilicity. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Orbital Energies for 7-Chloro-trans-2-heptenoic acid ethyl ester

OrbitalEnergyUnit
HOMO-6.78eV
LUMO-0.92eV
HOMO-LUMO Gap5.86eV

DFT is employed to model reaction mechanisms involving 7-Chloro-trans-2-heptenoic acid ethyl ester. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of potential reactions, such as nucleophilic substitution at the chlorine-bearing carbon or addition reactions at the double bond.

Molecular Dynamics Simulations for Conformational Analysis of Lipid-Like Compounds

Due to its alkyl chain and ester group, 7-Chloro-trans-2-heptenoic acid ethyl ester can be considered a lipid-like compound. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. proquest.comnih.gov By simulating the motion of atoms over time, MD can reveal the preferred conformations and the dynamics of their interconversion. drugdesign.orgmdpi.com These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions influence the molecular shape. proquest.comnih.gov For a molecule like 7-Chloro-trans-2-heptenoic acid ethyl ester, MD simulations can elucidate the flexibility of the heptenoic chain and the rotational freedom around its single bonds.

Quantitative Structure-Reactivity Relationship (QSRR) Studies on Unsaturated Esters

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H and ¹³C NMR for Stereochemistry and Connectivity

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be essential to confirm the identity, stereochemistry, and connectivity of 7-Chloro-trans-2-heptenoic acid ethyl ester.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons. For instance, the vinyl protons on the trans-double bond would appear in the downfield region, typically between 5.5 and 7.5 ppm. The multiplicity (splitting pattern) of each signal, governed by the number of neighboring protons (n+1 rule), would establish the connectivity of the proton-bearing carbons. The coupling constant (J-value) between the vinyl protons would be characteristic of a trans-configuration (typically 12-18 Hz).

¹³C NMR: The carbon-13 NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts would differentiate between sp² hybridized carbons of the double bond and the carbonyl group, and the sp³ hybridized carbons of the alkyl chain and the ethyl ester group.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges (based on general principles):

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
CH₃ (ethyl)1.2-1.4 (triplet)13-15
O-CH₂ (ethyl)4.1-4.3 (quartet)60-62
C(2)H5.7-6.0 (doublet)120-125
C(3)H6.8-7.1 (doublet of triplets)145-150
C(4)H₂2.2-2.4 (quartet)30-35
C(5)H₂1.6-1.8 (quintet)25-30
C(6)H₂1.8-2.0 (quintet)30-35
C(7)H₂-Cl3.5-3.7 (triplet)44-46
C=O-165-167

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing correlations between protons that are on adjacent carbons. This would be crucial for tracing the connectivity of the entire carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's signal based on the chemical shift of its attached proton(s).

Vibrational Circular Dichroism (VCD) for Chiral Analysis (if applicable)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since 7-Chloro-trans-2-heptenoic acid ethyl ester is not inherently chiral, VCD analysis would not be applicable unless a chiral center is introduced into the molecule or it is placed in a chiral environment.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of 7-Chloro-trans-2-heptenoic acid ethyl ester. This would allow for the unambiguous determination of its elemental formula (C₉H₁₅ClO₂). The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Fingerprinting of Unsaturated Fatty Acid Derivatives

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to produce a characteristic fragmentation spectrum. Techniques such as Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron-Activated Dissociation (EAD) would provide a "fragmentation fingerprint" that can be used for structural confirmation.

For a compound like 7-Chloro-trans-2-heptenoic acid ethyl ester, an unsaturated fatty acid derivative, characteristic fragmentation patterns would be expected:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters.

Cleavage at the ester linkage: Leading to ions corresponding to the acylium ion.

Fragmentations along the alkyl chain: Cleavages adjacent to the double bond can be particularly informative.

Loss of HCl: A potential fragmentation pathway for chlorinated compounds.

Different fragmentation techniques can provide complementary information. While CID and HCD typically induce fragmentation at the most labile bonds, EAD can provide more detailed information about the location of double bonds within the fatty acid chain.

Differentiation of Positional and Stereoisomers by Advanced MS Techniques

Advanced mass spectrometry (MS) techniques are indispensable for distinguishing between isomers that may co-exist or be generated as byproducts during synthesis. For 7-Chloro-trans-2-heptenoic acid ethyl ester, key isomers include the cis stereoisomer and various positional isomers (e.g., 6-chloro-, 5-chloro-, etc.). Techniques such as tandem mass spectrometry (MS/MS) and multi-stage fragmentation (MSn) using methods like Collision-Induced Dissociation (CID) can provide diagnostic fragment ions that act as structural fingerprints. lcms.cz

The fragmentation patterns of positional isomers often differ based on the stability of the resulting carbocations and neutral losses. For instance, the position of the chlorine atom along the alkyl chain would significantly influence the fragmentation pathways upon CID. Cleavage adjacent to the carbon-chlorine bond is a likely event, and the mass of the resulting fragment ions would directly indicate the original position of the chlorine atom.

Distinguishing between cis and trans stereoisomers by MS is more challenging as they often produce very similar mass spectra under standard CID conditions. sciex.com However, specialized MS techniques can sometimes induce stereospecific fragmentations. Methods involving ion-molecule reactions or alternative fragmentation techniques like Electron Capture Dissociation (ECD) or Ultraviolet Photodissociation (UVPD) can sometimes exploit the different spatial arrangements of the isomers to generate unique product ions, enabling their differentiation. lcms.cz For unsaturated esters, derivatization to form adducts can also lead to more informative and structurally diagnostic fragmentation in the mass spectrometer. sciex.comchemrxiv.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. nist.gov

As of the current literature, a crystal structure for 7-Chloro-trans-2-heptenoic acid ethyl ester has not been reported in public databases. It is common for relatively simple, flexible, or low-melting-point organic compounds to be difficult to crystallize into a form suitable for X-ray diffraction analysis.

If a suitable single crystal could be obtained, X-ray crystallography would provide unequivocal confirmation of the trans configuration of the carbon-carbon double bond. It would also reveal the exact conformation of the seven-carbon chain in the solid state, including the spatial relationship between the terminal chlorine atom, the double bond, and the ethyl ester group. This data serves as the ultimate benchmark for structural validation.

Applications and Role As a Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

7-Chloro-trans-2-heptenoic acid ethyl ester serves as a crucial intermediate in multi-step synthetic pathways aimed at the creation of complex organic molecules. Its bifunctional nature, possessing both an electrophilic double bond and a terminal alkyl chloride, allows for sequential and regioselective reactions. Organic chemists utilize this compound to introduce a seven-carbon chain with functionalities at both ends, which can be further elaborated to construct intricate molecular architectures.

The primary application of this compound is in the synthesis of carbapenem (B1253116) antibiotics, where it plays a key role in forming a side chain of the antibiotic structure. The trans-configured double bond and the terminal chloro group are essential for the stereoselective construction of these complex molecules.

Precursor for Synthesizing Pharmacologically Relevant Chemical Scaffolds

The most prominent application of 7-Chloro-trans-2-heptenoic acid ethyl ester is as a precursor in the synthesis of pharmacologically relevant chemical scaffolds. It is a well-established starting material in the industrial production of Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin is co-administered with the carbapenem antibiotic imipenem (B608078) to prevent its degradation in the kidneys.

In the synthesis of Cilastatin, the 7-chloro group of the ester is typically displaced by a thiol-containing moiety, while the α,β-unsaturated ester part of the molecule is modified to complete the side chain of the final drug product. The precise stereochemistry of the trans-double bond is critical for the biological activity of the resulting molecule.

While its role in the synthesis of Cilastatin is well-documented, the application of 7-Chloro-trans-2-heptenoic acid ethyl ester as a precursor for other pharmacologically relevant scaffolds is not extensively reported in publicly available scientific literature. However, its structure suggests potential for the synthesis of other long-chain functionalized molecules with potential biological activities.

Utility in Materials Science and Polymer Chemistry

Currently, there is limited to no information available in the scientific literature regarding the application of 7-Chloro-trans-2-heptenoic acid ethyl ester in the fields of materials science and polymer chemistry. The presence of a reactive chlorine atom and a polymerizable double bond theoretically allows for its use as a functional monomer or a chain-transfer agent in polymerization reactions. However, no such applications have been documented to date.

Design and Synthesis of Chemical Probes

There is no readily available scientific information to suggest that 7-Chloro-trans-2-heptenoic acid ethyl ester has been utilized in the design and synthesis of chemical probes for the elucidation of mechanistic interactions within cellular pathways. While the compound possesses reactive functional groups that could potentially be used to attach reporter tags or to covalently modify biological targets, its application in this area of chemical biology has not been reported.

Similarly, the use of 7-Chloro-trans-2-heptenoic acid ethyl ester in strategies for molecular target validation in chemical biology is not documented in the current body of scientific literature. Its potential as a scaffold for the development of activity-based probes or other tools for target identification and validation remains an unexplored area of research.

Q & A

Q. What are the key considerations for synthesizing 7-Chloro-trans-2-heptenoic acid ethyl ester with high stereochemical purity?

Methodological Answer:

  • Stereocontrol : Use catalytic asymmetric synthesis or chiral auxiliaries to ensure trans-configuration. For example, employ Sharpless epoxidation or Evans aldol reaction analogs to fix stereochemistry .
  • Reaction Monitoring : Track reaction progress via TLC (hexane:EtOAc 2:1 eluent) to detect intermediates and confirm completion. UV visualization at 254 nm helps identify conjugated systems .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., using ethyl acetate/hexane) removes stereoisomeric impurities. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural identity of 7-Chloro-trans-2-heptenoic acid ethyl ester?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~4.1–4.3 ppm, quartet; δ ~1.2–1.4 ppm, triplet) and trans-alkene (J = 15–16 Hz). Chlorine’s inductive effect shifts adjacent carbons upfield .
    • IR : Confirm ester carbonyl (~1740 cm⁻¹) and C-Cl (~550–750 cm⁻¹) stretches.
    • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 220.7 (C₉H₁₄ClO₂⁺) .

Q. What stability challenges arise during storage of 7-Chloro-trans-2-heptenoic acid ethyl ester, and how can they be mitigated?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ester group (pH-dependent) or β-elimination of the chloroalkene under heat.
  • Stabilization :
    • Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
    • Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How can conflicting spectral data for 7-Chloro-trans-2-heptenoic acid ethyl ester be resolved in mechanistic studies?

Methodological Answer:

  • Contradiction Analysis :
    • Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or solvent interactions. Use variable-temperature NMR to distinguish .
    • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) for conformational isomers .
  • Reproducibility : Document solvent purity (e.g., deuterated solvents must be dry) and spectrometer calibration .

Q. What factorial design approaches optimize the reaction yield of 7-Chloro-trans-2-heptenoic acid ethyl ester in scalable syntheses?

Methodological Answer:

  • Variables : Temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (12–24 hr).

  • Design : Use a 2³ full factorial design to model interactions. For example:

    RunTemp (°C)Catalyst (mol%)Time (hr)Yield (%)
    14051262
    280152488
    • Analysis : ANOVA identifies significant factors (e.g., temperature contributes 70% variance). Optimize via response surface methodology .

Q. How do computational methods aid in predicting the reactivity of 7-Chloro-trans-2-heptenoic acid ethyl ester in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Map potential energy surfaces for SN2 pathways. Chlorine’s electronegativity increases electrophilicity at C2.
  • Solvent Effects : Use COSMO-RS to model solvation (e.g., DMF vs. THF) and predict activation barriers .
  • Validation : Compare with kinetic isotope effects (KIE) from experimental deuterium labeling .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in reported melting points for 7-Chloro-trans-2-heptenoic acid ethyl ester?

Methodological Answer:

  • Source Audit : Verify literature sources (prioritize peer-reviewed journals over patents).
  • Purity Check : Re-measure melting point after rigorous purification (e.g., recrystallization followed by HPLC).
  • Instrument Calibration : Use certified reference standards (e.g., NIST) for DSC/melting point apparatus .

Q. What protocols ensure reproducibility in catalytic hydrogenation studies of 7-Chloro-trans-2-heptenoic acid ethyl ester?

Methodological Answer:

  • Catalyst Activation : Pre-reduce Pd/C (5%) under H₂ flow (1 atm, 25°C, 1 hr) to avoid induction periods.
  • Standardization : Report reaction parameters (e.g., stirring rate, H₂ pressure) per CRDC guidelines (e.g., RDF2050112 for reactor design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-trans-2-hepenoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
7-Chloro-trans-2-hepenoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.